4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one
Overview
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with histamine h1 receptors . These receptors play a crucial role in allergic reactions, and antagonizing them can alleviate symptoms of allergies .
Mode of Action
The compound likely interacts with its targets by binding to the active sites of the histamine H1 receptors, thereby inhibiting the action of histamine . This results in a decrease in allergic reactions.
Biochemical Pathways
By inhibiting this binding, the compound could potentially suppress these reactions .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The compound has been reported to exhibit significant effects on both allergic asthma and allergic itching . Certain derivatives of the compound have shown more potent anti-allergic asthma and anti-pruritic activities than levocetirizine, a commonly used antihistamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the chlorophenyl group:
Incorporation of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine acts as a nucleophile attacking an electrophilic carbon.
Final assembly: The final step involves linking the oxadiazole and piperazine moieties through a butanone linker, typically via a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine. Substitution reactions could introduce a variety of functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one: The methyl group may alter the compound’s electronic properties and its interaction with molecular targets.
Each of these compounds has unique structural features that can influence their chemical and biological properties, making them valuable for different applications in research and industry.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-21-9-11-22(12-10-21)16(23)4-2-3-15-19-17(20-24-15)13-5-7-14(18)8-6-13/h5-8H,2-4,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNJOJQKXPRKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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